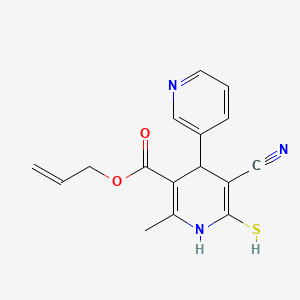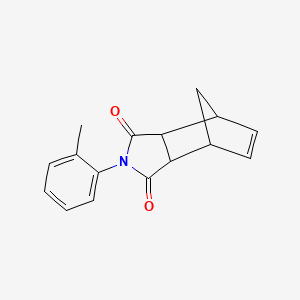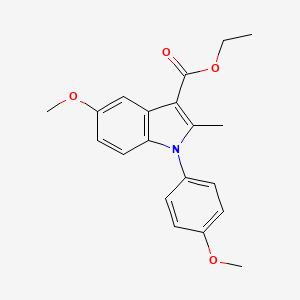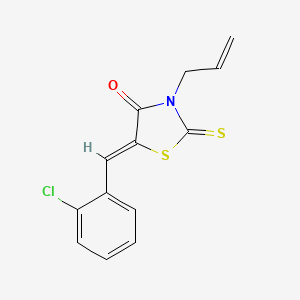
Prop-2-en-1-yl 5'-cyano-2'-methyl-6'-sulfanyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate is a complex organic compound with a unique structure that includes a bipyridine core, a cyano group, and a sulfanyl group
Preparation Methods
The synthesis of Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate involves several steps. One common method includes the cyclocondensation of n-(prop-2-yn-1-yl) and n-(penta-2,4-diyn-1-yl) compounds . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or disulfides.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules In medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities . Additionally, it can be used in industrial applications, such as the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The cyano group and sulfanyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate can be compared with other similar compounds, such as indole derivatives and imidazole-containing compounds . These compounds share some structural similarities but differ in their functional groups and overall reactivity. For example, indole derivatives are known for their broad-spectrum biological activities, while imidazole-containing compounds are widely used in medicinal chemistry for their antimicrobial and anticancer properties. The unique combination of functional groups in Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate makes it distinct and potentially valuable for specific applications.
Properties
Molecular Formula |
C16H15N3O2S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
prop-2-enyl 5-cyano-2-methyl-4-pyridin-3-yl-6-sulfanyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C16H15N3O2S/c1-3-7-21-16(20)13-10(2)19-15(22)12(8-17)14(13)11-5-4-6-18-9-11/h3-6,9,14,19,22H,1,7H2,2H3 |
InChI Key |
SONXJDAPQFUAHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11672398.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672409.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672416.png)



![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672438.png)
![N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11672448.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672454.png)
![4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11672459.png)
![2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11672466.png)

![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672475.png)
